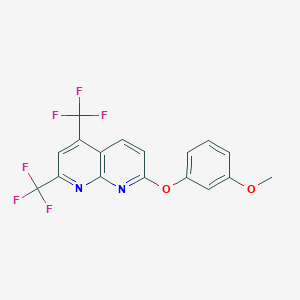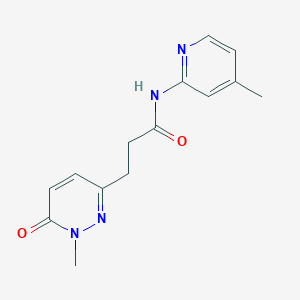
3-Methyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one is a complex organic compound that features a unique combination of functional groups, including a thiazepane ring, a thiophene ring, and an enone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one typically involves multi-step organic reactions. One common approach is the condensation of a thiophene derivative with a thiazepane precursor, followed by the introduction of the enone functionality through aldol condensation or related reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethyl sulfoxide or tetrahydrofuran. The reaction temperature is usually maintained between 0°C and 50°C to ensure optimal yields and minimize side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions, and automated systems can be used to control reaction parameters precisely. The purification of the final product is typically achieved through techniques like column chromatography or recrystallization.
化学反応の分析
Types of Reactions
3-Methyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding epoxides or diketones using oxidizing agents like m-chloroperbenzoic acid or potassium permanganate.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, potassium permanganate, reaction temperature of 0°C to 25°C.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst, reaction temperature of 0°C to 50°C.
Substitution: Bromine, nitric acid, reaction temperature of 0°C to 25°C.
Major Products Formed
Oxidation: Epoxides, diketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated thiophene derivatives.
科学的研究の応用
3-Methyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
作用機序
The mechanism of action of 3-Methyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s enone moiety can act as a Michael acceptor, forming covalent bonds with nucleophilic residues in proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects. The thiophene and thiazepane rings contribute to the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
3-Methyl-1-thiophen-2-ylbutan-1-one: A structurally related compound with a simpler structure, lacking the thiazepane ring.
Thiophene derivatives:
Thiazepane derivatives: Compounds containing the thiazepane ring, which share similar biological activities and synthetic routes.
Uniqueness
3-Methyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
3-methyl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)but-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS2/c1-11(2)10-14(16)15-6-5-13(18-9-7-15)12-4-3-8-17-12/h3-4,8,10,13H,5-7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQNMKMBNKMCGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N1CCC(SCC1)C2=CC=CS2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(Benzyloxy)methyl]-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B2356974.png)

![3-(4-methoxyphenyl)-9-(propan-2-yl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2356979.png)




![Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2356987.png)

![4-amino-5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2356989.png)


![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2356994.png)
![7-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2356995.png)
